molecular formula C19H18FN3O2 B2414472 N1-(3-fluorophenyl)-N2-(2-(1-methyl-1H-indol-5-yl)ethyl)oxalamide CAS No. 2034303-57-4

N1-(3-fluorophenyl)-N2-(2-(1-methyl-1H-indol-5-yl)ethyl)oxalamide

Cat. No.: B2414472
CAS No.: 2034303-57-4
M. Wt: 339.37
InChI Key: SEALQWQVPWWSAT-UHFFFAOYSA-N
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Description

N1-(3-fluorophenyl)-N2-(2-(1-methyl-1H-indol-5-yl)ethyl)oxalamide is a synthetic oxalamide derivative intended for research and development purposes. This compound is part of a class of molecules featuring a fluorophenyl group and an indole moiety, structural motifs frequently investigated in medicinal chemistry for their interaction with biological targets . Oxalamide-based compounds are known to serve as important building blocks and biochemical probes in scientific research. The specific structural features of this molecule, including the 3-fluorophenyl group and the 1-methyl-1H-indol-5-yl ethyl chain, suggest potential for application in early-stage pharmaceutical development, particularly in the realm of enzyme inhibition and receptor modulation. Research on analogous compounds, such as indole-based carboxamides, has demonstrated significant potential as inhibitors of enzymes like monoamine oxidase B (MAO-B), a key target in neurodegenerative disease research . Similarly, other N1-(3-fluorophenyl) oxalamide derivatives have been synthesized for specialized research applications . This suggests that this compound may hold value for researchers exploring similar biochemical pathways. Its mechanism of action would be specific to its molecular target, potentially involving competitive inhibition or allosteric modulation via binding to an enzyme's active site or a receptor's regulatory domain. Researchers can utilize this compound for in vitro assays, target identification, and structure-activity relationship (SAR) studies to advance the discovery of new therapeutic agents. This product is strictly for research use in a controlled laboratory environment. It is not intended for diagnostic, therapeutic, or any personal use. All necessary safety data sheets (SDS) should be consulted and adhered to during handling.

Properties

IUPAC Name

N'-(3-fluorophenyl)-N-[2-(1-methylindol-5-yl)ethyl]oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FN3O2/c1-23-10-8-14-11-13(5-6-17(14)23)7-9-21-18(24)19(25)22-16-4-2-3-15(20)12-16/h2-6,8,10-12H,7,9H2,1H3,(H,21,24)(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEALQWQVPWWSAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C1C=CC(=C2)CCNC(=O)C(=O)NC3=CC(=CC=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3-fluorophenyl)-N2-(2-(1-methyl-1H-indol-5-yl)ethyl)oxalamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Mechanism of Action

The mechanism of action of N1-(3-fluorophenyl)-N2-(2-(1-methyl-1H-indol-5-yl)ethyl)oxalamide involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The fluorophenyl group enhances its binding affinity and specificity . The compound may act as an inhibitor or activator of certain pathways, depending on the target .

Comparison with Similar Compounds

Similar Compounds

  • N1-(3-chlorophenyl)-N2-(2-(1-methyl-1H-indol-5-yl)ethyl)oxalamide
  • N1-(3-bromophenyl)-N2-(2-(1-methyl-1H-indol-5-yl)ethyl)oxalamide
  • N1-(3-methylphenyl)-N2-(2-(1-methyl-1H-indol-5-yl)ethyl)oxalamide

Uniqueness

N1-(3-fluorophenyl)-N2-(2-(1-methyl-1H-indol-5-yl)ethyl)oxalamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. The fluorine atom can enhance the compound’s metabolic stability, lipophilicity, and binding affinity to biological targets .

Biological Activity

Chemical Structure and Properties

Chemical Formula: C21H24FN3O2
Molecular Weight: 367.44 g/mol
CAS Number: 2034604-96-9

Structural Features

The compound features:

  • A 3-fluorophenyl group, which may enhance its interaction with biological targets.
  • An indole moiety , known for its presence in many biologically active compounds.
  • An oxalamide linkage , which can influence pharmacokinetics and receptor binding.

Pharmacological Profile

Research indicates that related compounds exhibit:

  • Antitumor activity: Some oxalamides have shown efficacy against various cancer cell lines by inducing apoptosis or inhibiting cell proliferation.
  • Neuroactive properties: Indole derivatives are frequently studied for their effects on neurotransmitter systems, particularly serotonin pathways.

Data Table: Biological Activities of Related Compounds

Compound NameStructural FeaturesNotable Activities
N1-(3-fluorophenyl)-N2-(2-(1-methyl-1H-indol-5-yl)ethyl)oxalamide3-Fluorophenyl, IndolePotential neuroactive and antitumor effects
N1-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-N2-(3-fluorophenyl)oxalamideDimethylamino group, IndolineSelective 5-HT(1F) receptor agonist
N-[2-(1-methylindol-3-yl)ethyl]-3-oxobutyramideIndole core, Ethyl-amide linkagePotential antifungal agent

Study on Antitumor Activity

A recent study investigated the antitumor potential of oxalamide derivatives similar to this compound. The results indicated that these compounds could inhibit the growth of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The study highlighted the importance of the indole structure in enhancing cytotoxicity against tumor cells.

Neuropharmacological Research

Another research effort focused on the neuropharmacological properties of indole-based compounds. It was found that these compounds could modulate serotonin receptors, suggesting that this compound might have similar effects. This opens avenues for further exploration in treating mood disorders or anxiety-related conditions.

Q & A

Q. What synthetic strategies are employed to prepare N1-(3-fluorophenyl)-N2-(2-(1-methyl-1H-indol-5-yl)ethyl)oxalamide?

The compound is synthesized via a two-step procedure: (1) coupling of 3-fluoroaniline with ethyl oxalyl chloride to form the N1-(3-fluorophenyl)oxalamide intermediate, followed by (2) reaction with 2-(1-methyl-1H-indol-5-yl)ethylamine. Purification involves column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization. Yield optimization requires careful control of stoichiometry, temperature (0–25°C), and inert atmosphere to minimize side reactions .

Q. Which spectroscopic techniques are critical for structural validation?

  • 1H/13C NMR : Assign peaks for fluorophenyl (δ ~6.8–7.4 ppm) and indole protons (δ ~7.1–7.6 ppm), with methyl groups at δ ~2.8–3.2 ppm. Coupling constants (e.g., J = 8–10 Hz for aromatic F) confirm substitution patterns .
  • LC-MS/HRMS : Verify molecular ion ([M+H]+) and isotopic patterns (e.g., chlorine/fluorine signatures). For example, HRMS should match calculated m/z within 3 ppm error .
  • HPLC : Assess purity (>95%) using C18 columns and UV detection at 254 nm .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in molecular conformation?

Single-crystal X-ray diffraction (SCXRD) using SHELX software (e.g., SHELXL-2018) refines the structure, confirming dihedral angles between fluorophenyl and indole moieties. Key parameters:

  • Torsion angles : Analyze oxalamide linker flexibility (e.g., C-N-C=O ~120–140°).
  • Intermolecular interactions : Hydrogen bonds (N-H···O=C) and π-π stacking (indole-fluorophenyl) stabilize the lattice .
  • Validation : Check R-factor (<0.05) and residual electron density (<0.3 eÅ⁻³) .

Q. What computational methods predict binding affinity to biological targets?

  • Molecular docking (AutoDock Vina) : Dock the compound into target pockets (e.g., kinase ATP-binding sites) using flexible side chains and rigid backbone. Score poses with AMBER force fields .
  • DFT calculations (Gaussian 16) : Optimize geometry at B3LYP/6-31G(d) level. Calculate electrostatic potential maps to identify H-bond donors/acceptors .
  • MD simulations (GROMACS) : Simulate ligand-receptor dynamics (50 ns, NPT ensemble) to assess stability (RMSD < 2 Å) .

Q. How to design structure-activity relationship (SAR) studies for fluorophenyl-indole oxalamides?

  • Variation of substituents : Replace 3-fluorophenyl with 3-Cl, 3-CN, or 3-OCH3 to probe electronic effects. Compare IC50 values in enzymatic assays .
  • Indole modifications : Introduce substituents at the indole 3-position (e.g., -CH3, -Br) to sterically modulate binding .
  • Linker optimization : Test oxalamide vs. urea or carbamate linkers for conformational rigidity .

Q. How to address contradictory biological activity data in cell-based assays?

  • Control experiments : Include off-target inhibitors (e.g., staurosporine for kinases) and vehicle controls (DMSO <0.1%) .
  • Metabolic stability : Assess compound degradation in liver microsomes (CYP450 isoforms) via LC-MS/MS .
  • Membrane permeability : Use Caco-2 monolayers to measure Papp (apparent permeability >1 ×10⁻⁶ cm/s) .

Methodological Tables

Q. Table 1: Key NMR Assignments

Proton/Groupδ (ppm)MultiplicityIntegration
N-H (oxalamide)10.5–11.0s2H
3-Fluorophenyl H6.8–7.4m4H
Indole H (C5)7.1–7.3d (J=8.5 Hz)1H
-CH2CH2- (ethyl)2.8–3.2t (J=7.0 Hz)4H
-CH3 (indole N-Me)3.0s3H

Q. Table 2: Computational Parameters for Docking

SoftwareForce FieldGrid Box Size (ų)Scoring Function
AutoDock VinaAMBER25 × 25 × 25Affinity (kcal/mol)
Schrödinger GlideOPLS3e20 × 20 × 20GScore

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